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Compound of Interest

Compound Name: trans-2-Pentenoic acid

Cat. No.: B083571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-2-
pentenoic acid (CAS RN: 13991-37-2), a valuable intermediate in organic synthesis. The

document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in structured tables for ease of reference. Detailed experimental

protocols are provided to facilitate the replication and validation of these findings.

Core Spectroscopic Data
The following sections present the fundamental spectroscopic data for trans-2-pentenoic acid,

crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of trans-2-
pentenoic acid. The data presented below was obtained in deuterated chloroform (CDCl₃), a

common solvent for NMR analysis.

Table 1: ¹H NMR Spectroscopic Data for trans-2-Pentenoic Acid (CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

11.5 - 12.5 broad singlet 1H - -COOH

7.08 dt 1H 15.6, 6.9 H-3

5.84 dt 1H 15.6, 1.6 H-2

2.29 dq 2H 7.4, 6.9 H-4 (-CH₂)

1.10 t 3H 7.4 H-5 (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for trans-2-Pentenoic Acid (CDCl₃)

Chemical Shift (δ) ppm Assignment

172.0 C-1 (-COOH)

152.5 C-3

121.0 C-2

25.5 C-4 (-CH₂)

12.0 C-5 (-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

key vibrational frequencies for trans-2-pentenoic acid are summarized below.

Table 3: Key IR Absorption Bands for trans-2-Pentenoic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (carboxylic acid

dimer)

2975, 2940, 2880 Medium C-H stretch (aliphatic)

1695-1715 Strong
C=O stretch (conjugated

carboxylic acid)

1650 Medium C=C stretch (alkene)

1420 Medium O-H bend (in-plane)

1290 Strong C-O stretch

980 Strong
=C-H bend (trans, out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The data below corresponds to electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for trans-2-Pentenoic Acid

m/z Relative Intensity (%) Assignment

100 45 [M]⁺ (Molecular Ion)

85 100 [M - CH₃]⁺

73 30 [M - C₂H₅]⁺

55 95 [C₄H₇]⁺

45 40 [COOH]⁺

Experimental Protocols
The following protocols provide a detailed methodology for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 10-20 mg of trans-2-pentenoic acid.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: 400 MHz NMR Spectrometer

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment

Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse experiment

Spectral Width: 240 ppm

Acquisition Time: 1.5 seconds

Relaxation Delay: 5 seconds

Number of Scans: 1024
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Apply a baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central

peak of the CDCl₃ triplet for ¹³C.

Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol
Sample Preparation: As trans-2-pentenoic acid is a liquid at room temperature, the

Attenuated Total Reflectance (ATR) technique is suitable.

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat trans-2-pentenoic acid onto the center of the ATR crystal,

ensuring complete coverage of the crystal surface.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Mode: Transmittance or Absorbance

Data Processing:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b083571?utm_src=pdf-body
https://www.benchchem.com/product/b083571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The instrument software automatically ratios the sample spectrum against the background

spectrum to generate the infrared spectrum of the sample.

Perform an ATR correction if necessary to account for the wavelength-dependent depth of

penetration of the evanescent wave.

Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
Sample Preparation (Derivatization): For GC-MS analysis of carboxylic acids, derivatization is

often employed to increase volatility and improve chromatographic peak shape. A common

method is esterification to form methyl esters.

Dissolve approximately 1 mg of trans-2-pentenoic acid in 1 mL of a 2% (v/v) solution of

sulfuric acid in methanol.

Heat the mixture at 60°C for 30 minutes in a sealed vial.

After cooling, add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid.

Extract the methyl trans-2-pentenoate with 1 mL of hexane.

Carefully transfer the upper hexane layer to a GC vial.

Instrumentation and Parameters:

Gas Chromatograph:

Injection Port Temperature: 250°C

Injection Mode: Split (e.g., 50:1 ratio)

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at

10°C/min to 250°C and hold for 5 minutes.
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Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Mass Range: m/z 40-400

Data Processing:

Integrate the peaks in the total ion chromatogram (TIC).

Identify the peak corresponding to methyl trans-2-pentenoate based on its retention time.

Analyze the mass spectrum of the identified peak and compare it to a reference library (e.g.,

NIST) for confirmation.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like trans-2-pentenoic acid.
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Caption: Workflow for the spectroscopic analysis of trans-2-pentenoic acid.

To cite this document: BenchChem. [Spectroscopic Profile of trans-2-Pentenoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b083571?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

